![molecular formula C14H24N2O4 B13141875 5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester, (3aR,6aS)-rel- is a complex organic compound with the molecular formula C14H24N2O4 It is characterized by its unique pyrrolo[3,4-b]pyrrole core structure, which is a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the pyrrolo[3,4-b]pyrrole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrrole: Another fused bicyclic system with different substitution patterns.
Pyrrolo[3,4-c]pyrrole: Similar core structure but with variations in the attached functional groups.
Uniqueness
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl (3aR,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-6-7-15-10(14)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m1/s1 |
InChI Key |
QEJIGTOCXFIWIH-QMTHXVAHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCN[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCNC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


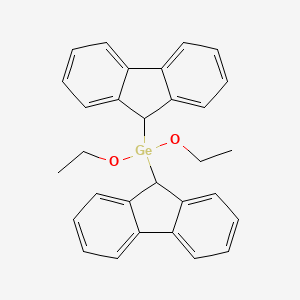
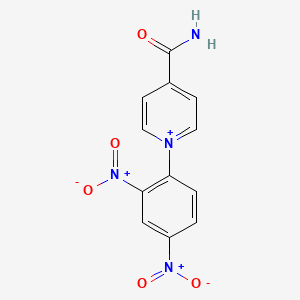
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
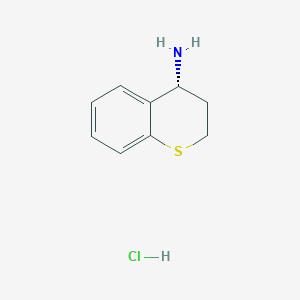


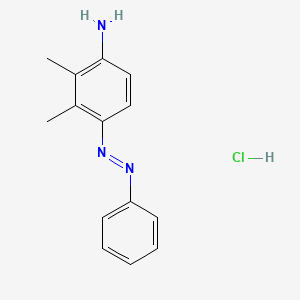
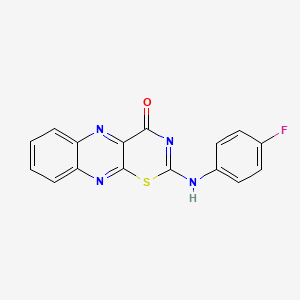

![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)

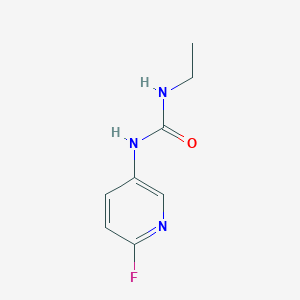
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)

